molecular formula C41H44N6O6 B12898494 D-Phenylalanyl-D-tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanine CAS No. 644997-29-5

D-Phenylalanyl-D-tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanine

Cat. No.: B12898494
CAS No.: 644997-29-5
M. Wt: 716.8 g/mol
InChI Key: VNODTQKONLSZLS-RSRXNXNWSA-N
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Description

The compound “(2R,5R,8R,11R,14R)-11-((1H-Indol-3-yl)methyl)-14-amino-2,5-dibenzyl-8-methyl-4,7,10,13-tetraoxo-15-phenyl-3,6,9,12-tetraazapentadecan-1-oic acid” is a complex organic molecule that features multiple functional groups, including indole, amine, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions

    Indole Derivative Preparation: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Amination and Acylation:

    Peptide Coupling: The final steps may involve peptide coupling reactions to form the tetraazapentadecan backbone, using reagents such as carbodiimides (e.g., EDC, DCC) and coupling agents (e.g., HOBt, HOAt).

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated peptide synthesizers, large-scale reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The indole moiety is known to interact with various biological targets, making it a key feature of the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (2R,5R,8R,11R,14R)-11-((1H-Indol-3-yl)methyl)-14-amino-2,5-dibenzyl-8-methyl-4,7,10,13-tetraoxo-15-phenyl-3,6,9,12-tetraazapentadecan-1-oic acid: can be compared with other indole-containing compounds such as tryptophan derivatives, indole-3-acetic acid, and indole-3-carbinol.

Uniqueness

  • The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and a tetraazapentadecan backbone. This complexity may confer unique properties and activities that are not observed in simpler indole derivatives.

Properties

CAS No.

644997-29-5

Molecular Formula

C41H44N6O6

Molecular Weight

716.8 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C41H44N6O6/c1-26(37(48)45-34(22-28-15-7-3-8-16-28)40(51)47-36(41(52)53)23-29-17-9-4-10-18-29)44-39(50)35(24-30-25-43-33-20-12-11-19-31(30)33)46-38(49)32(42)21-27-13-5-2-6-14-27/h2-20,25-26,32,34-36,43H,21-24,42H2,1H3,(H,44,50)(H,45,48)(H,46,49)(H,47,51)(H,52,53)/t26-,32-,34-,35-,36-/m1/s1

InChI Key

VNODTQKONLSZLS-RSRXNXNWSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CC=CC=C5)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)N

Origin of Product

United States

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